molecular formula C14H26O4S B14249535 3-({3-[(2-Ethylhexyl)oxy]-3-oxopropyl}sulfanyl)propanoic acid CAS No. 185020-97-7

3-({3-[(2-Ethylhexyl)oxy]-3-oxopropyl}sulfanyl)propanoic acid

Cat. No.: B14249535
CAS No.: 185020-97-7
M. Wt: 290.42 g/mol
InChI Key: QORQZPGLFASQOR-UHFFFAOYSA-N
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Description

3-({3-[(2-Ethylhexyl)oxy]-3-oxopropyl}sulfanyl)propanoic acid is an organic compound with a complex structure that includes both ester and sulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({3-[(2-Ethylhexyl)oxy]-3-oxopropyl}sulfanyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 3-[(2-ethylhexyl)oxy]propanoic acid with a suitable sulfanyl-containing reagent under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the esterification process is also common. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-({3-[(2-Ethylhexyl)oxy]-3-oxopropyl}sulfanyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol, using reagents like lithium aluminum hydride.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride is a typical reducing agent for ester groups.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-({3-[(2-Ethylhexyl)oxy]-3-oxopropyl}sulfanyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-({3-[(2-Ethylhexyl)oxy]-3-oxopropyl}sulfanyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with active site residues, leading to inhibition or activation of enzymatic activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethylhexyl 3-(2-ethylhexoxy)propanoate
  • 3-[(2-Ethylhexyl)oxy]propanoic acid

Uniqueness

Compared to similar compounds, 3-({3-[(2-Ethylhexyl)oxy]-3-oxopropyl}sulfanyl)propanoic acid is unique due to the presence of both ester and sulfanyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets, making it a versatile compound for various applications.

Properties

CAS No.

185020-97-7

Molecular Formula

C14H26O4S

Molecular Weight

290.42 g/mol

IUPAC Name

3-[3-(2-ethylhexoxy)-3-oxopropyl]sulfanylpropanoic acid

InChI

InChI=1S/C14H26O4S/c1-3-5-6-12(4-2)11-18-14(17)8-10-19-9-7-13(15)16/h12H,3-11H2,1-2H3,(H,15,16)

InChI Key

QORQZPGLFASQOR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)CCSCCC(=O)O

Origin of Product

United States

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